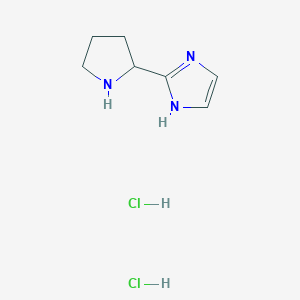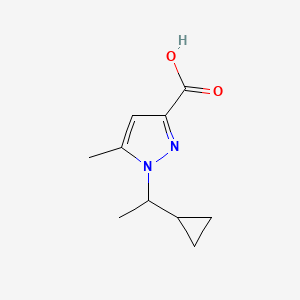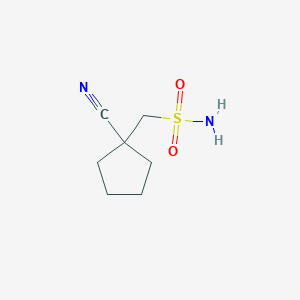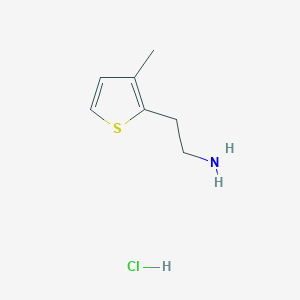
2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
概要
説明
The compound “2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride” would contain a pyrrolidine ring and an imidazole ring. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. Imidazole is a five-membered ring with three carbon atoms and two nitrogen atoms. The term “dihydrochloride” indicates that there are two chloride ions associated with the molecule, likely forming ionic bonds with hydrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine and imidazole rings in separate steps, followed by their connection. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms in the pyrrolidine and imidazole rings, as well as the positioning of the hydrogen and chloride ions. The exact structure could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrrolidine and imidazole rings could potentially undergo a variety of reactions, including substitution, addition, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be determined using a variety of experimental techniques .科学的研究の応用
Synthesis and Derivative Formation
The chemical compound 2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is involved in the synthesis of various derivatives and compounds that have potential applications in medicinal chemistry and materials science. For instance, a methodology has been developed for the synthesis of fused imidazoles, specifically 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives, through the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. This process enables the convenient introduction and modification of substituents, contributing to the diversity of imidazole-based compounds for further research applications (Kavina et al., 2018).
Antiviral Research
In antiviral research, the structure of 2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride has been utilized in the design of potent inhibitors against the hepatitis C virus (HCV). A study highlighted the discovery of a novel small-molecule HCV NS5A inhibitor with picomolar potency, indicating the significance of the compound's core structure in enhancing antiviral activity. This research not only sheds light on the compound's potential for therapeutic applications but also emphasizes its role in developing new antiviral agents (Ivachtchenko et al., 2014).
Heterocyclic Chemistry and Drug Development
The compound is also pivotal in heterocyclic chemistry, serving as a building block for various heterocyclic structures that are prevalent in medicinal chemistry. For example, the synthesis of imidazo[1,2-a]pyridines through the annulation of 2H-azirines with 2-chloropyridines demonstrates the compound's utility in creating complex molecular architectures commonly found in drug molecules. This synthetic route opens up new avenues for the development of heterocyclic compounds with potential pharmacological applications (Vuillermet et al., 2020).
Magnetic Property Studies
Further, research into the structural and magnetic properties of hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical has been conducted. This study highlights the relationship between magnetic properties and crystal-stacking structures, showcasing the potential of imidazole derivatives in material science, especially in the context of magnetic materials and their applications in various technological fields (Yong et al., 2013).
作用機序
Target of Action
Compounds with a similar structure, such as daclatasvir, are known to target hepatitis c virus (hcv) by acting against its nonstructural phosphoprotein, ns5a .
Mode of Action
It’s worth noting that daclatasvir, a compound with a similar structure, exerts its antiviral action by preventing rna replication and virion assembly via binding to ns5a .
Biochemical Pathways
Similar compounds have been shown to disrupt the function of new hcv replication complexes by modulating the ns5a phosphorylation status .
Result of Action
Similar compounds have been shown to prevent the replication of hcv, leading to a reduction in the viral load .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-2-6(8-3-1)7-9-4-5-10-7;;/h4-6,8H,1-3H2,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIIUYRGTMSSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride | |
CAS RN |
1427380-84-4 | |
| Record name | 2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride](/img/structure/B1377336.png)


![Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate](/img/structure/B1377340.png)



![Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride](/img/structure/B1377345.png)


![4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid](/img/structure/B1377353.png)

![3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B1377355.png)